1-Chloro-3,4-dimethylisoquinoline
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Overview
Description
1-Chloro-3,4-dimethylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the first position and two methyl groups at the third and fourth positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3,4-dimethylisoquinoline can be synthesized through various methods. One common approach involves the chlorination of 3,4-dimethylisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,4-dimethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3,4-dimethylisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or sodium ethoxide (NaOEt) in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products
Substitution: Formation of 3,4-dimethylisoquinoline derivatives with various functional groups.
Oxidation: Formation of 3,4-dimethylisoquinoline-1-carboxylic acid or 3,4-dimethylisoquinoline-1-aldehyde.
Reduction: Formation of 3,4-dimethylisoquinoline.
Scientific Research Applications
1-Chloro-3,4-dimethylisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The chlorine atom and methyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylisoquinoline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloroisoquinoline: Lacks the methyl groups, affecting its overall reactivity and biological activity.
1-Chloro-3-methylisoquinoline: Contains only one methyl group, leading to different chemical and biological properties.
Uniqueness
1-Chloro-3,4-dimethylisoquinoline is unique due to the presence of both chlorine and two methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents allows for selective reactions and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H10ClN |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-chloro-3,4-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChI Key |
GBRNRZVDBIEXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C |
Origin of Product |
United States |
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